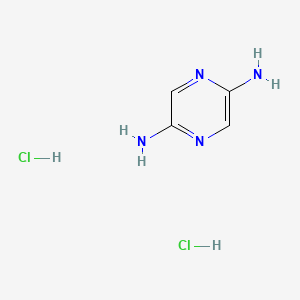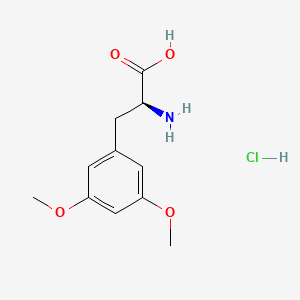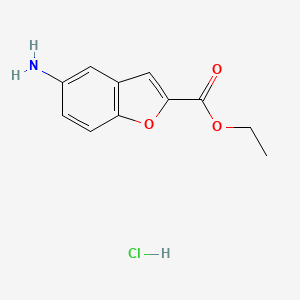![molecular formula C8H16Cl2N2O2 B1469840 Ácido 5-metil-1,4-diazabiciclo[2.2.2]octano-2-carboxílico dihidrocloruro CAS No. 1432678-07-3](/img/structure/B1469840.png)
Ácido 5-metil-1,4-diazabiciclo[2.2.2]octano-2-carboxílico dihidrocloruro
Descripción general
Descripción
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2O2 and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis en Síntesis Orgánica
Ácido 5-metil-1,4-diazabiciclo[2.2.2]octano-2-carboxílico dihidrocloruro: se utiliza como catalizador en diversas reacciones de síntesis orgánica. Sus propiedades básicas, nucleofílicas y catalíticas lo hacen adecuado para reacciones de sustitución, cicloadición, isomerización y reordenamiento . La capacidad del compuesto para facilitar la sustitución electrofílica aromática y las reacciones de Mannich es particularmente notable, ofreciendo una vía para sintetizar moléculas orgánicas complejas de manera eficiente.
Producción de Poliuretano
En la producción de poliuretanos, este compuesto sirve como un catalizador eficaz. Acelera la reacción entre polioles e isocianatos, lo cual es crucial para la formación de espumas de poliuretano utilizadas en aplicaciones de aislamiento, muebles y automotriz .
Microscopía de Fluorescencia
El compuesto encuentra aplicación en la microscopía de fluorescencia como un reactivo antidecoloración. Ayuda en el montaje de muestras y se demuestra que elimina los radicales libres generados por la excitación del fluorocromo, preservando así la señal de fluorescencia durante la imagen .
Láseres de Tinte
Como componente en los láseres de tinte, This compound actúa como un medio de láser. Contribuye a la estabilidad y eficiencia del láser, que se utiliza en diversas aplicaciones científicas y médicas .
Marcos Metal-Orgánicos (MOFs)
Este compuesto también se explora por su potencial uso en el desarrollo de marcos metal-orgánicos (MOFs). Los MOF son estructuras con tamaños de poro ajustables y tienen aplicaciones que van desde el almacenamiento de gas hasta la catálisis. Los enlazadores dicarboxílicos orgánicos bicíclicos en el compuesto podrían conducir a MOF transparentes adecuados para aplicaciones ópticas .
Química Analítica
En química analítica, el compuesto se utiliza por sus propiedades en la cromatografía líquida de alto rendimiento (HPLC), la espectrometría de masas de cromatografía líquida (LC-MS) y la cromatografía líquida de ultra rendimiento (UPLC). Estas técnicas son esenciales para la separación, identificación y cuantificación de mezclas químicas .
Mecanismo De Acción
Target of Action
The primary target of 5-Methyl-1,4-diazabicyclo[22It is known that 1,4-diazabicyclo[222]octane (DABCO), a related compound, is commonly used in organic synthesis as a weak Lewis base . It shows the properties of an uncharged supernucleophile .
Mode of Action
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride likely interacts with its targets through its basic, nucleophilic, and catalytic properties, similar to DABCO . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-1,4-diazabicyclo[22Dabco is known to be used as a catalyst in a series of organic reactions, such as the morita–baylis–hillman reaction .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Methyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Result of Action
The specific molecular and cellular effects of 5-Methyl-1,4-diazabicyclo[22Dabco is known to show selective catalytic activity, and the reactions in its presence proceeded in different directions than those catalyzed by other lewis bases .
Action Environment
The action, efficacy, and stability of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can be influenced by environmental factors. For instance, DABCO is known to be hygroscopic, and due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .
Análisis Bioquímico
Biochemical Properties
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a highly nucleophilic tertiary amine base. It acts as a catalyst and reagent in polymerization and organic synthesis . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical reactions. For instance, it is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . The nucleophilicity of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride allows it to promote coupling reactions, making it a valuable tool in biochemical research.
Cellular Effects
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to act as a nucleophilic catalyst enables it to interact with cellular components, altering their function and activity. For example, it has been shown to retard photobleaching of fluorescein and other fluorescent dyes in fluorescence microscopy . This indicates its potential impact on cellular imaging and analysis techniques.
Molecular Mechanism
The molecular mechanism of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride involves its interaction with biomolecules through nucleophilic catalysis. It forms adducts with various substrates, facilitating their transformation into desired products. This compound’s strong ligand and Lewis base properties allow it to form stable complexes with biomolecules, enhancing their reactivity . Additionally, it can promote enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride can change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under normal storage conditions but may degrade under prolonged exposure to air and moisture . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can cause toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation, as well as respiratory issues in high concentrations . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.
Metabolic Pathways
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound’s role as a nucleophilic catalyst allows it to participate in key biochemical transformations, such as the Baylis-Hillman reactions of aldehydes and unsaturated ketones . Its impact on metabolic pathways highlights its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents facilitates its movement across cellular membranes . This compound’s ability to accumulate in specific cellular compartments can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, its role in fluorescence microscopy suggests its localization in cellular regions involved in imaging and analysis . Understanding its subcellular distribution is crucial for optimizing its use in biochemical research.
Propiedades
IUPAC Name |
5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c1-6-4-10-3-2-9(6)5-7(10)8(11)12;;/h6-7H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOWFBNPXGTWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCN1CC2C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)



![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
